

The Structure-Activity Relationship of Fak-IN-17: A Technical Guide

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Compound of Interest

Compound Name: *Fak-IN-17*
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of **Fak-IN-17**, a potent inhibitor of Focal Adhesion Kinase (FAK). **Fak-IN-17**, also referred to as compound A12 in initial discovery literature, has demonstrated significant potential in preclinical studies as an anti-cancer agent. This document provides a comprehensive overview of its development, quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.

Introduction to Fak-IN-17 and its Target: Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastasis.[3] This makes FAK a compelling target for the development of novel anticancer therapeutics.

Fak-IN-17 is a small molecule inhibitor belonging to the diaminopyrimidine class of compounds, designed based on the structure of the known FAK inhibitor TAE-226.[1][4] It has shown potent inhibitory activity against FAK and significant anti-proliferative effects in cancer cell lines with high FAK expression.[1][5]

Structure-Activity Relationship (SAR) of Fak-IN-17 and Related Derivatives

The development of **Fak-IN-17** (A12) involved a systematic SAR study based on a 2,4-diaminopyrimidine scaffold.[1][4] The core structure and the modifications leading to the identification of **Fak-IN-17** are summarized below.

The general scaffold of the diaminopyrimidine derivatives explored includes key interaction points with the FAK kinase domain. The 2,4-diaminopyrimidine core is crucial for anchoring the inhibitor in the ATP-binding pocket of FAK through hydrogen bond interactions with the hinge region.[3]

Key Structural Modifications and Their Impact on Activity:

The synthesis and evaluation of a series of derivatives led to the following SAR insights[4]:

- Substitution at the R1 position: Introduction of hydrophilic groups at this position was explored to improve solubility and interaction with the solvent-accessible region. While a morpholin-4-yl group (compound A1) retained moderate activity, replacing it with a piperazin-1-yl group (compound A2) was also investigated.[4]
- Substitution on the Benzene Ring (R3 and R4): Modifications at these positions significantly influenced the inhibitory potency. The introduction of fluorine, methoxy, or methyl groups at the R3 and R4 positions of related compounds (B1-B10) resulted in high efficacy against FAK, with IC₅₀ values in the low nanomolar range (6–32 nM).[4]

Fak-IN-17 (A12) emerged from these studies as a compound with a favorable balance of potency and other developability properties.[1]

Quantitative Biological Data

The biological activity of **Fak-IN-17** and its precursors has been quantified through various in vitro assays. The following tables summarize the key data.

Table 1: In Vitro FAK Kinase Inhibitory Activity of **Fak-IN-17** and Related Compounds[4]

Compound ID	Modifications	FAK IC50 (nM)
Fak-IN-17 (A12)	-	Potent (Specific value not individually provided in the summary but is the lead compound)
A1	R1 = morpholin-4-yl	356
B1-B5	R3/R4 = -F, -OCH3, or -Me	6-32
B6-B10	R3/R4 = -F, -OCH3, or -Me	Lower potency than B1-B5
TAE-226 (Control)	-	6.3

IC50 values represent the concentration of the compound required to inhibit 50% of the FAK enzyme activity and are the mean of two separate experiments.

Table 2: Anti-proliferative Activity of **Fak-IN-17** against Cancer Cell Lines[1][5]

Cell Line	Cancer Type	Fak-IN-17 IC50 (nM)
A549	Lung Cancer	130
MDA-MB-231	Breast Cancer	94

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **Fak-IN-17**.

FAK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro potency of compounds against the FAK enzyme.[4]

Materials:

- Recombinant FAK enzyme
- FAK substrate (e.g., a synthetic peptide)
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Europium-labeled anti-phosphotyrosine antibody
- Allophycocyanin (APC)-labeled streptavidin
- **Fak-IN-17** and other test compounds
- 384-well assay plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of **Fak-IN-17** and control compounds in DMSO. Further dilute in assay buffer.
- Add the FAK enzyme to the wells of the assay plate.
- Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.

- Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in a buffer containing EDTA.
- Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
- Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
- Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.^[6]

Materials:

- A549 and MDA-MB-231 cancer cell lines
- Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- **Fak-IN-17**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the A549 and MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **Fak-IN-17** for 72 hours. Include a vehicle control (DMSO).
- After the incubation period, add 10 μ L of MTT solution to each well.
- Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
- Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently mix the contents of the wells to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting

Western blotting is used to detect changes in the protein levels and phosphorylation status of FAK and its downstream signaling partners.

Materials:

- A549 or MDA-MB-231 cells
- **Fak-IN-17**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-FAK, anti-phospho-FAK (Tyr397), anti-Actin)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels

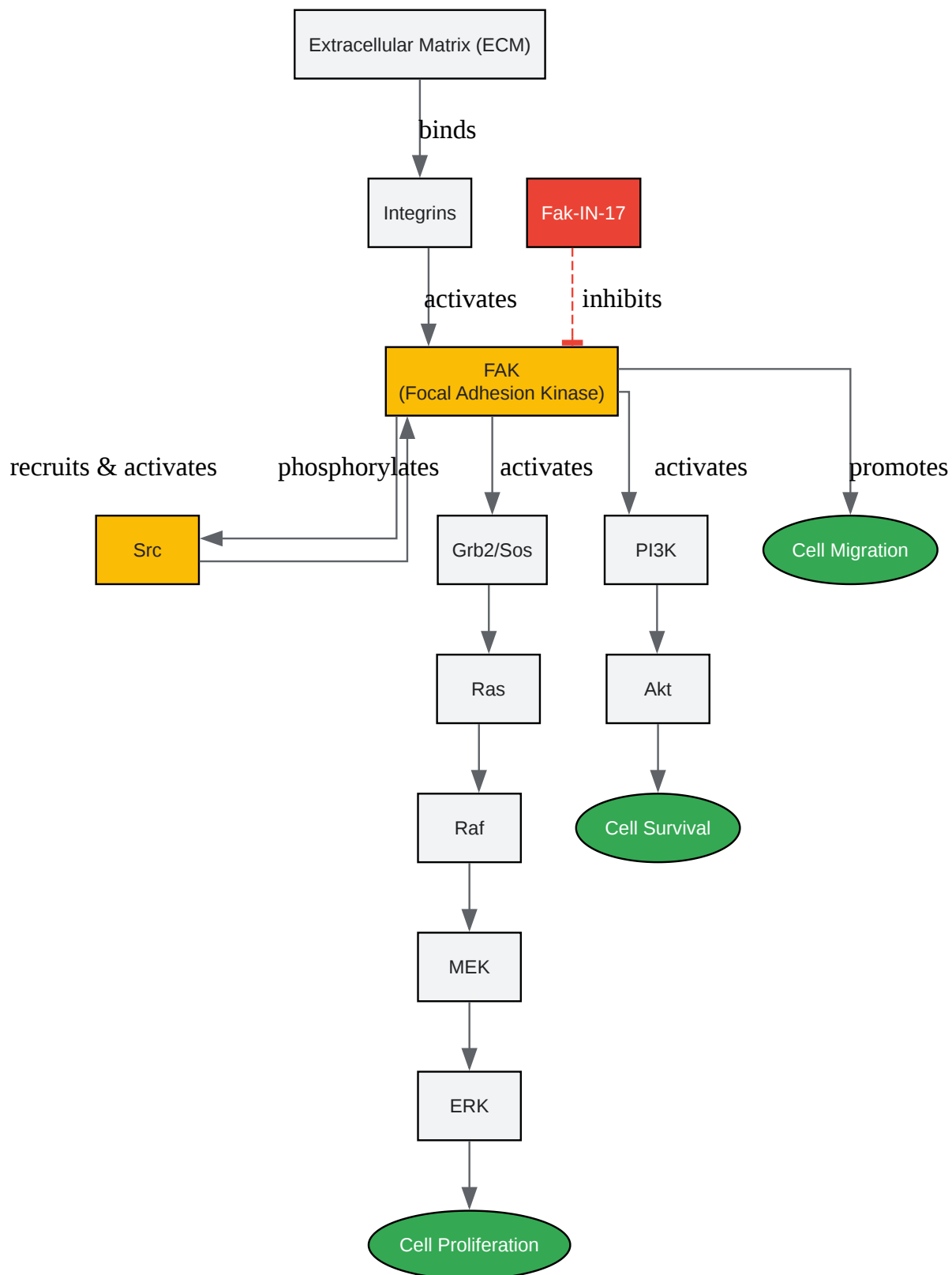
- Nitrocellulose or PVDF membranes
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells and treat with **Fak-IN-17** at various concentrations for a specified time.
- Lyse the cells in lysis buffer and quantify the protein concentration.
- Denature the protein lysates by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and detect the signal using an imaging system.
- Analyze the band intensities to determine the effect of **Fak-IN-17** on protein expression and phosphorylation.

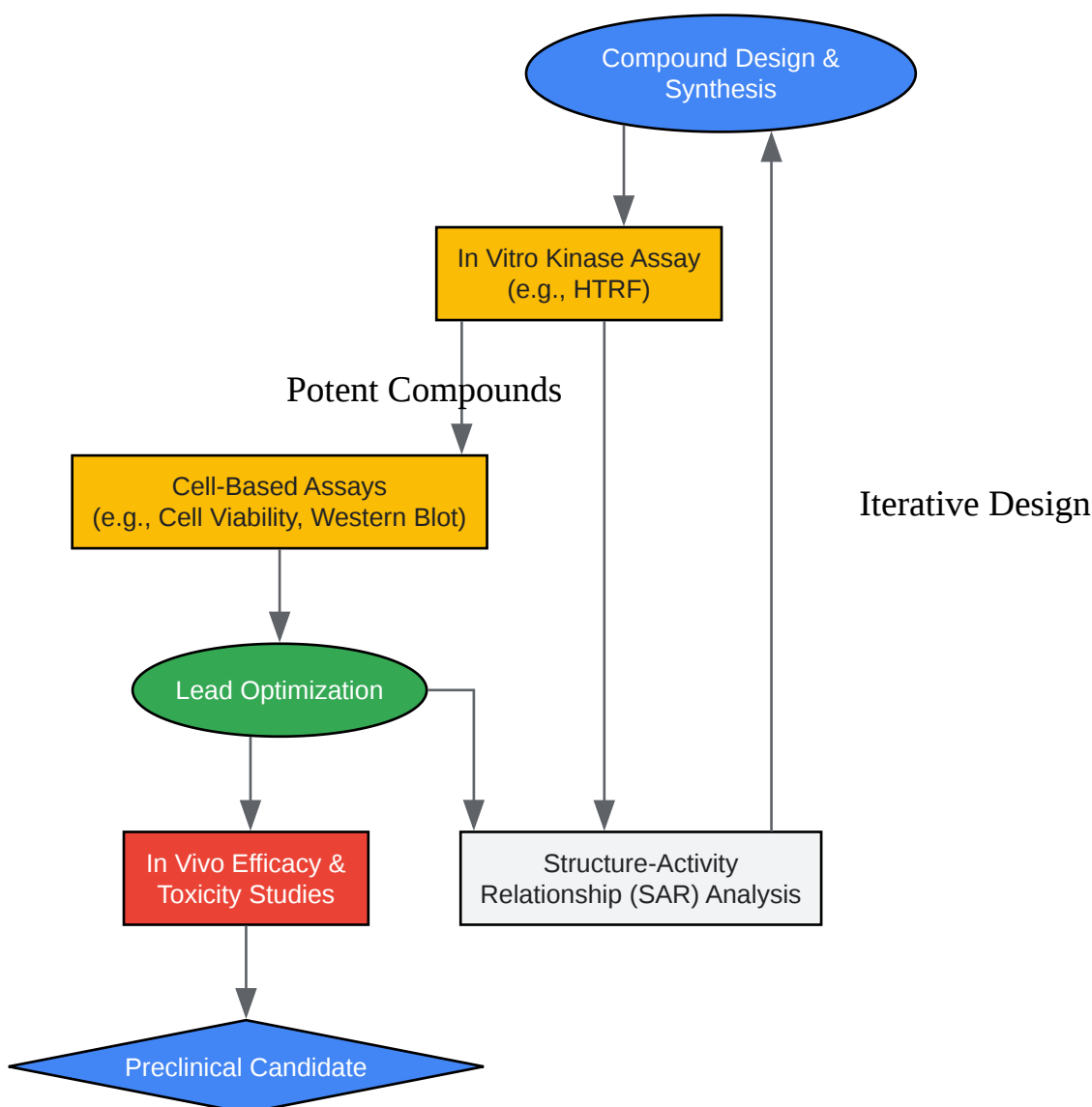
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the FAK signaling pathway and a typical workflow for the evaluation of a kinase inhibitor like **Fak-IN-17**.



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Caption: FAK Signaling Pathway and the inhibitory action of **Fak-IN-17**.



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Caption: General workflow for the discovery and development of a kinase inhibitor.

Conclusion

Fak-IN-17 is a promising FAK inhibitor with potent in vitro activity against FAK and cancer cell lines. The structure-activity relationship studies of the diaminopyrimidine scaffold have provided valuable insights for the design of effective FAK inhibitors. The experimental protocols detailed in this guide serve as a foundation for the further investigation and development of **Fak-IN-17** and related compounds as potential cancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of **Fak-IN-17**.

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